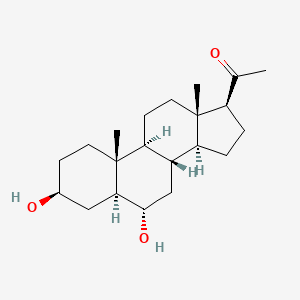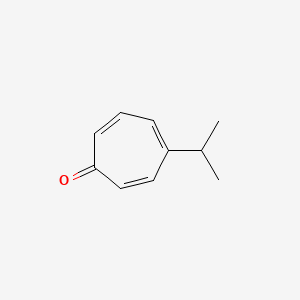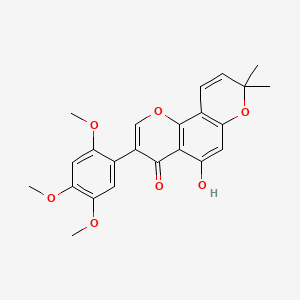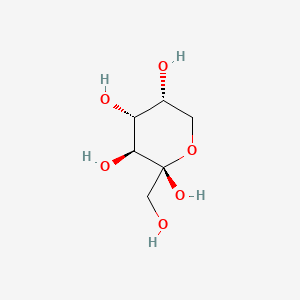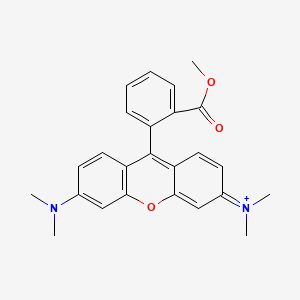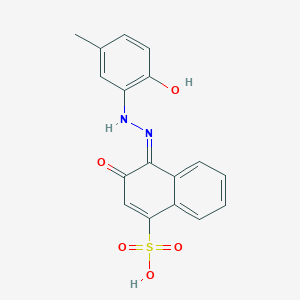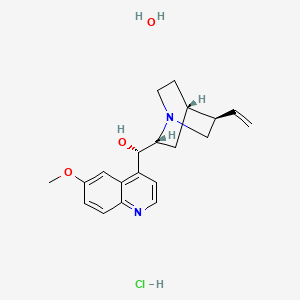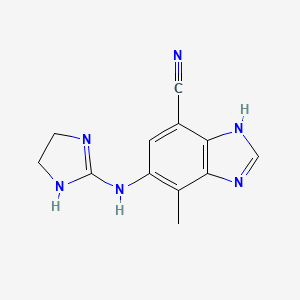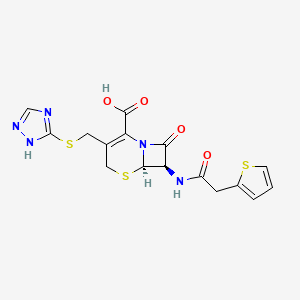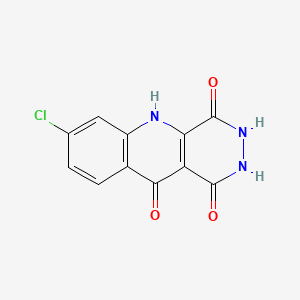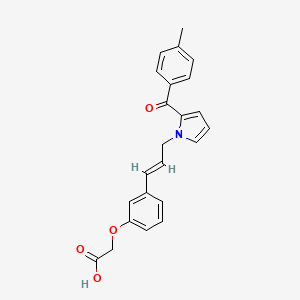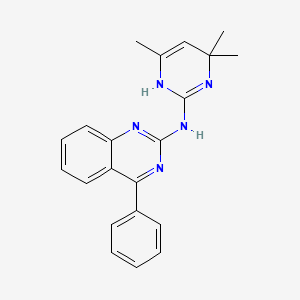
0990CL
Vue d'ensemble
Description
0990CL est un inhibiteur spécifique de la sous-unité Gαi hétérotrimérique. Il interagit avec la Go± purifiée à l'état lié au GDP et bloque la régulation de l'adénosine monophosphate cyclique (AMPc) médiée par α2AR . Ce composé est principalement utilisé dans la recherche scientifique pour étudier les voies de signalisation des récepteurs couplés aux protéines G (RCPG).
Applications De Recherche Scientifique
0990CL has several scientific research applications, including:
Chemistry: Used to study GPCR signaling pathways and the role of Gαi subunits in various biochemical processes.
Biology: Employed in cell models to investigate the regulation of cAMP levels and the effects of Gαi subunit inhibition on cellular functions.
Medicine: Potential applications in drug development and understanding the mechanisms of diseases related to GPCR signaling.
Industry: Utilized in the development of new therapeutic agents targeting GPCR pathways.
Mécanisme D'action
Target of Action
The primary target of 0990CL, also known as 4-Phenyl-N-(4,6,6-trimethyl-1,6-dihydropyrimidin-2-yl)quinazolin-2-amine, is the heterotrimeric Gαi subunit . This subunit is a part of the G protein-coupled receptor (GPCR) complex, which plays a crucial role in signal transduction across the cell membrane.
Mode of Action
This compound interacts directly with the Gαi subunit, acting as a specific inhibitor . This interaction blocks the regulation of cyclic adenosine monophosphate (cAMP) mediated by the α2 adrenergic receptor (α2AR) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting the Gαi subunit, this compound prevents the α2AR from regulating cAMP levels. This disruption can affect various downstream effects, as cAMP is a key secondary messenger involved in many biological processes.
Result of Action
In vitro studies have shown that this compound can restore cAMP levels in HEK293 GloSensor cells when these levels have been reduced by the action of the α2AR and Gαi . At a dosage of 100 nM, it restores 31% of the reduction of cAMP .
Analyse Biochimique
Biochemical Properties
4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events .
Cellular Effects
The effects of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth. It also affects the expression of genes involved in cell survival and proliferation, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases involved in cell signaling pathways. By binding to the active site of these enzymes, the compound prevents their normal function, leading to downstream effects on cellular processes. Additionally, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods. Long-term studies have indicated that continuous exposure to 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects while effectively inhibiting tumor growth. At higher doses, there may be adverse effects, including toxicity to normal tissues and organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can affect metabolic flux and alter the levels of key metabolites, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Méthodes De Préparation
La synthèse de 0990CL implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie synthétique détaillée et les méthodes de production industrielle sont exclusives et ne sont pas divulguées publiquement. Il est connu que le composé est disponible en différentes quantités à des fins de recherche .
Analyse Des Réactions Chimiques
0990CL subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. De manière similaire à l'oxydation, les conditions détaillées de réduction ne sont pas facilement disponibles.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs et les conditions courantes pour les réactions de substitution impliquant this compound ne sont pas spécifiés dans la littérature disponible.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier les voies de signalisation des RCPG et le rôle des sous-unités Gαi dans divers processus biochimiques.
Biologie : Employé dans les modèles cellulaires pour étudier la régulation des niveaux d'AMPc et les effets de l'inhibition de la sous-unité Gαi sur les fonctions cellulaires.
Médecine : Applications potentielles dans le développement de médicaments et la compréhension des mécanismes des maladies liées à la signalisation des RCPG.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies des RCPG.
Mécanisme d'action
This compound exerce ses effets en interagissant directement avec la sous-unité Gαi des protéines G hétérotrimériques. Cette interaction bloque la régulation de l'AMPc médiée par α2AR, ce qui entraîne des changements dans les voies de signalisation cellulaire. Le composé présente une sélectivité pour Gαi par rapport aux autres sous-unités de protéines G, telles que Gαq .
Comparaison Avec Des Composés Similaires
0990CL est unique dans son inhibition spécifique de la sous-unité Gαi. Des composés similaires comprennent :
KH7 : Un inhibiteur soluble de l'adénylyl cyclase, qui affecte également les niveaux d'AMPc.
Torbafylline : Un inhibiteur de la phosphodiestérase qui module la signalisation de l'AMPc.
HJC0197 : Bloque sélectivement l'activation de l'Epac induite par l'AMPc.
HJC0350 : Un inhibiteur spécifique de l'EPAC2.
Ces composés présentent certaines similitudes avec this compound en termes de leurs effets sur la signalisation de l'AMPc, mais ils diffèrent par leurs cibles spécifiques et leurs mécanismes d'action.
Propriétés
IUPAC Name |
4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14-13-21(2,3)26-20(22-14)25-19-23-17-12-8-7-11-16(17)18(24-19)15-9-5-4-6-10-15/h4-13H,1-3H3,(H2,22,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXICUHJLOMNKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(N1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)
